molecular formula C15H18N2OS B13214860 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine

Cat. No.: B13214860
M. Wt: 274.4 g/mol
InChI Key: OWRIBNXERSFIDU-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine is a heterocyclic compound featuring a piperidine ring fused to a thiazole moiety, which is further substituted with a 2-methoxyphenyl group. This structure combines aromatic, heteroaromatic, and alicyclic components, making it a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-piperidin-4-yl-1,3-thiazole

InChI

InChI=1S/C15H18N2OS/c1-18-14-5-3-2-4-12(14)13-10-19-15(17-13)11-6-8-16-9-7-11/h2-5,10-11,16H,6-9H2,1H3

InChI Key

OWRIBNXERSFIDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)C3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine typically involves the reaction of 2-methoxyphenyl isothiocyanate with piperidine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which undergoes cyclization to form the thiazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine is a chemical compound featuring a piperidine ring substituted with a thiazole moiety and a methoxyphenyl group. Its unique structural arrangement, combining the properties of piperidine and thiazole rings, makes it a candidate for pharmaceutical applications, influencing its biological activity and chemical reactivity.

Properties and Synthesis

The chemical reactivity of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine is due to the presence of functional groups in its structure, making it a versatile building block in organic synthesis. The synthesis of this compound involves several key steps that allow for modification and optimization of its biological properties.

Potential Applications

The unique structure of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine suggests several potential applications:

  • Pharmaceutical Development The compound is a candidate in pharmaceutical development.
  • Versatile Building Block It can be used as a versatile building block in organic synthesis.

Biological Activities

Research indicates that compounds similar to 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine exhibit significant biological activities. For example, derivatives of this compound have shown promise as anticonvulsants . The highest anticonvulsant properties may be attributed to the methoxy phenyl group attached to the pyridine ring .

Interaction Studies

Interaction studies involving 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine focus on its binding affinity to various biological targets.

Structural Similarity Comparison

Several compounds share structural similarities with 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine:

Compound NameStructural FeaturesBiological Activity
ML277Contains a sulfonamide group and piperidinePotent KCNQ1 activator
Benzothiazole DerivativesThiazole ring with various substitutionsAntimicrobial activity
Thiazolidine DerivativesFive-membered ring systemsAnti-tubercular properties

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial effects. Additionally, it can interact with signaling pathways involved in inflammation and cancer, leading to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analogs:

HBK Series (HBK14–HBK19): These compounds feature a 4-(2-methoxyphenyl)piperazine core linked to phenoxy-ether or phenoxy-propyl chains . Unlike 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine, they lack the thiazole ring and instead incorporate piperazine, which may alter receptor binding kinetics.

Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (3): A piperidine-piperazine hybrid with a carbethoxy group.

SY163820 (3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide) : A direct analog with identical core structure but formulated as a hydrobromide salt, enhancing solubility for pharmacological testing .

Thiazole Derivatives 6a and 6b: These compounds (e.g., N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) share the thiazole-methoxyphenyl motif but replace piperidine with acetamide or amino groups, altering selectivity for COX isoforms .

4-(4-Methyl-1,3-thiazol-2-yl)piperidine : A structural analog with a methyl-substituted thiazole instead of the 2-methoxyphenyl group, reducing aromatic interactions in target binding .

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity
4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine C₁₅H₁₈N₂OS 274.38 g/mol 2-Methoxyphenyl, thiazole, piperidine Potential CNS modulation
HBK15 (Example) C₂₂H₂₆ClN₂O₃ 409.91 g/mol 2-Chloro-6-methylphenoxy, piperazine Serotonergic receptor affinity
SY163820 C₁₅H₁₈N₂OS·HBr 355.29 g/mol Hydrobromide salt Improved solubility
Compound 6a C₁₂H₁₃N₃O₃S 279.31 g/mol Acetamide, hydroxy-methoxyphenyl Non-selective COX inhibition
4-(4-Methyl-1,3-thiazol-2-yl)piperidine C₉H₁₄N₂S 182.29 g/mol Methyl-thiazole Unspecified

Pharmacological and Functional Insights

  • Receptor Binding: The piperidine-thiazole core in the target compound may mimic endogenous ligands for neuroreceptors, similar to (+)-WAY 100135, a serotonin receptor ligand with a 4-(2-methoxyphenyl)piperazine group . However, the thiazole ring introduces steric and electronic differences that could modulate selectivity.
  • Solubility and Bioavailability : The hydrobromide salt SY163820 highlights how salt forms can optimize pharmacokinetics compared to the free base .

Biological Activity

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine is a compound characterized by its unique structural features, including a piperidine ring and a thiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The chemical structure of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine can be described as follows:

  • Molecular Formula : C15H18N2OS
  • SMILES : COC1=CC=CC=C1C2=CSC(=N2)C3CCNCC3

This structure includes a methoxy group attached to a phenyl ring, which is further connected to a thiazole ring, making it a heterocyclic compound with diverse reactivity and potential biological interactions.

Biological Activity

Research indicates that compounds similar to 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine exhibit significant biological activities. Notably, derivatives of this compound have shown promise as:

  • Antitumor Agents : The compound's structural features allow it to interact with tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells. In vitro studies have reported IC50 values in the low micromolar range against various cancer cell lines .
  • Potassium Channel Modulators : Studies have demonstrated that the compound can modulate potassium channels (KCNQ1), which are crucial for cardiac function. SAR studies indicate that modifications to the methoxy group significantly affect binding affinity and activity .

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidinePiperidine + Thiazole + MethoxyphenylAntitumor, Potassium Channel Modulator
ML277Sulfonamide + PiperidinePotent KCNQ1 Activator
Benzothiazole DerivativesThiazole with substitutionsAntimicrobial Activity
Thiazolidine DerivativesFive-membered ringsAnti-tubercular Properties

The biological activity of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring can bind to active sites on enzymes, inhibiting their function. This mechanism is critical for its antiproliferative effects.
  • Receptor Modulation : The compound may interact with various receptors involved in signaling pathways, influencing cellular responses that lead to apoptosis in cancer cells.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antiproliferative Studies : A study reported that derivatives of the compound exhibited significant antiproliferative activity against multidrug-resistant cell lines. The most active compounds were found to bind at the colchicine site of tubulin polymerization .
  • Cardiac Safety Profile : In evaluating the safety profile concerning cardiac effects, modifications to the methoxy group were found to influence both efficacy and safety. Certain substitutions led to a loss of activity against KCNQ1 channels, indicating a narrow SAR window .

Q & A

Q. What are the common synthetic routes for 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine, and how is reaction completion monitored?

  • Methodological Answer :
    Synthesis typically involves cyclocondensation of 2-methoxyphenyl-substituted thiazole precursors with piperidine derivatives. For example, intermediates like 4-(2-methoxyphenyl)thiazole-2-carbaldehyde can react with piperidine under basic conditions. Reaction completion is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization . Post-reaction, precipitates are isolated by filtration, washed with distilled water, and recrystallized from methanol or dichloromethane (DCM) .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra confirm the presence of the methoxyphenyl (δ ~3.8 ppm for OCH3_3), thiazole (δ ~7.5–8.5 ppm for aromatic protons), and piperidine (δ ~1.5–3.0 ppm for CH2_2 groups) moieties .
    • Infrared (IR) Spectroscopy : Key peaks include C=N (thiazole, ~1600 cm1^{-1}) and C-O (methoxy, ~1250 cm1^{-1}) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the key functional groups influencing the compound’s reactivity and bioactivity?

  • Methodological Answer :
    • The thiazole ring contributes to π-π stacking with biological targets, while the methoxyphenyl group enhances lipophilicity and membrane permeability .
    • The piperidine moiety allows for hydrogen bonding and conformational flexibility, critical for receptor interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

  • Methodological Answer :
    • Substituent Variation : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, F) to modulate electronic effects and binding affinity .
    • Piperidine Modifications : Introduce methyl or fluorinated groups to the piperidine ring to alter steric effects and metabolic stability .
    • Assay Design : Use enzyme inhibition assays (e.g., kinase or GPCR models) paired with molecular docking to correlate structural changes with activity .

Q. How can computational chemistry optimize the synthesis and biological activity of this compound?

  • Methodological Answer :
    • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict energy barriers for key synthetic steps, such as thiazole ring formation .
    • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify critical binding residues and guide derivative design .
    • Machine Learning : Train models on existing bioactivity data to prioritize high-potential derivatives for synthesis .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
    • Experimental Variables : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability .
    • Orthogonal Validation : Confirm activity using multiple methods (e.g., in vitro enzymatic assays, cell-based assays, and in vivo models) .
    • Meta-Analysis : Use statistical tools to aggregate data from disparate studies and identify trends .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :
    • Process Optimization : Use flow chemistry to control exothermic reactions (e.g., thiazole ring closure) and improve yield .
    • Purification : Employ column chromatography with gradient elution or preparative HPLC to isolate high-purity batches .
    • Analytical QC : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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